molecular formula C13H10N2OS B1296408 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 82588-42-9

6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1296408
CAS No.: 82588-42-9
M. Wt: 242.3 g/mol
InChI Key: NUEBUPJVOGWDTQ-UHFFFAOYSA-N
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Description

“6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is an imidazothiazole derivative . It has a molecular formula of C13H10N2OS .


Molecular Structure Analysis

The molecular structure of this compound includes a central imidazo[2,1-b][1,3]thiazole ring, with a methylphenyl group at the 6-position and a carbaldehyde group at the 5-position . The exact 3D conformer is not provided in the retrieved sources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.30 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 242.05138412 g/mol . Its topological polar surface area is 62.6 Ų .

Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

Imidazo[2,1-b]thiazoles are recognized for their diverse pharmacological activities, demonstrating the compound's versatility in medicinal chemistry. This category includes derivatives that have been investigated for new therapeutic agents, exhibiting a wide range of biological effects. The review by Shareef et al. (2019) highlights the extensive pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018, suggesting their potential in designing new compounds for clinical use (Shareef, Khan, Babu, & Kamal, 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The work of Abdurakhmanova et al. (2018) on the synthesis and chemical transformations of phosphorylated 1,3-azoles, including imidazo[2,1-b][1,3]thiazole derivatives, discusses their chemical and biological properties. This review systematizes data on methods of synthesis and the potential of these compounds for insecticidal, anti-blastic, sugar-lowering, and other types of activities, highlighting the multifunctionality of the imidazo[2,1-b][1,3]thiazole scaffold in producing compounds with diverse biological activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antioxidant Activity Determination Methods

Munteanu and Apetrei (2021) review analytical methods used in determining antioxidant activity, which can be relevant to studying the antioxidant properties of imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives. Understanding these methods is crucial for evaluating the antioxidant capacity of synthesized compounds, potentially leading to the development of new antioxidants (Munteanu & Apetrei, 2021).

Analytical and Synthetic Approaches

The review by Campos and Berteina‐Raboin (2020) on tandem catalysis for synthesizing nitrogen-containing heterocycles, including imidazo[2,1-b][1,3]thiazole derivatives, provides insights into innovative methods that could be applied to synthesize and modify the chemical structure of "6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde." Such approaches offer pathways to enhance the compound's pharmacological profile through structural diversification (Campos & Berteina‐Raboin, 2020).

Properties

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBUPJVOGWDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318572
Record name 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82588-42-9
Record name 82588-42-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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